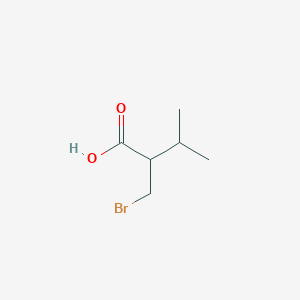

2-Bromomethyl-3-methylbutyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromomethyl-3-methylbutyric acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

The synthesis of 2-bromomethyl-3-methylbutyric acid often involves bromination reactions that introduce the bromomethyl group onto the carbon chain. Recent advancements have focused on optimizing synthetic routes to improve yield and purity. For instance, a method involving a one-pot synthesis has been reported, which simplifies the process and enhances scalability for industrial applications .

Medicinal Chemistry

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. It has been identified as a crucial building block for developing:

- Bile Acid Modulators : Compounds derived from this acid have shown potential in modulating bile acid transporters, which are important in treating metabolic disorders and liver diseases .

- Benzothiadiazepine Derivatives : These derivatives have been studied for their role as inhibitors of sodium-dependent bile acid transporters, potentially aiding in cardiovascular disease treatment and glucose metabolism regulation .

Anticancer Research

Research has indicated that derivatives of this compound may exhibit anticancer properties. For example, structural analogs have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways. Studies have highlighted compounds with similar structures showing significant inhibition of cancer cell proliferation.

Neuropharmacology

The compound may also play a role in neuropharmacology by influencing neuronal excitability through potassium channel modulation. This suggests its potential utility in developing treatments for neurological disorders, where modulation of ion channels is critical.

Case Study 1: Synthesis and Activity of Benzothiadiazepine Derivatives

A notable study explored the synthesis of benzothiadiazepine derivatives using this compound as an intermediate. The resulting compounds were evaluated for their ability to inhibit bile acid transporters, revealing promising results that support further development for therapeutic applications in metabolic diseases .

Case Study 2: Anticancer Activity Assessment

A series of experiments assessed the anticancer activity of compounds derived from this compound against various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability, with IC50 values indicating potent activity against specific types of cancer cells.

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for bile acid modulators and benzothiadiazepine derivatives | Potential treatment for metabolic disorders |

| Anticancer Research | Induces apoptosis in cancer cells | Significant reduction in cell viability observed |

| Neuropharmacology | Modulation of potassium channels | Potential therapeutic effects on neurological disorders |

Eigenschaften

Molekularformel |

C6H11BrO2 |

|---|---|

Molekulargewicht |

195.05 g/mol |

IUPAC-Name |

2-(bromomethyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)5(3-7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

HVZXUJMHBYZQHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CBr)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.